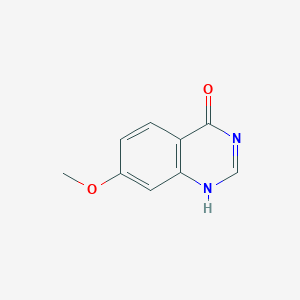

7-Methoxyquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGWFCHOWMFNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396488 | |

| Record name | 7-Methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-24-7 | |

| Record name | 7-Methoxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxyquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 7-Methoxyquinazolin-4(1H)-one, a key intermediate in the preparation of several pharmacologically active compounds, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.

Introduction

This compound is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown significant therapeutic potential, particularly as anticancer agents. The core structure is a key component of Gefitinib, an EGFR inhibitor used in the treatment of non-small cell lung cancer. The efficient and scalable synthesis of this quinazolinone intermediate is therefore of paramount importance for both academic research and industrial drug development. This guide explores and compares several prominent synthetic strategies.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield, scalability, and the safety profile of the reagents and reaction conditions. The following tables summarize the quantitative data for some of the most common synthetic approaches.

Table 1: Single-Step Cyclization Routes

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4-methoxybenzoic acid | Formamide | N/A | 140 | 8 | 20 | [1] |

| 2-Amino-4-methoxybenzoic acid | Formamidine acetate | Ethanol | Reflux | 8 | 87 | [1] |

| Ethyl 2-amino-5-(7-ethoxy-7-oxoheptyloxy)-4-methoxybenzoate | Ammonium formate, Formamide | N/A | 180 | 3 | 99 |

Table 2: Multi-Step Synthesis via Nitration and Reduction

| Starting Material | Intermediate(s) | Key Reagents | Overall Yield (%) | Reference |

| 4-Acetoxy-3-methoxybenzoic acid | 4-Hydroxy-3-methoxy-2-nitrobenzoic acid, 4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzamide, 4-(3-Chloropropoxy)-2-amino-3-methoxybenzamide | HNO₃/H₂SO₄, SOCl₂, 1,3-Dichloropropane, Fe/NaCl, Formic acid | ~58% (over 5 steps) | [2] |

| 7-Fluoro-6-nitroquinazolin-4-ol | 7-Methoxy-6-nitroquinazolin-4-ol, 4-Chloro-7-methoxy-6-nitroquinazoline | KOH/Methanol, SOCl₂/DMF | ~67% (over 2 steps to chloro-derivative) | [2] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations leading to this compound and its precursors.

Protocol 1: Cyclization of 2-Amino-4-methoxybenzoic Acid with Formamidine Acetate[1]

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-4-methoxybenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation.

-

Purification: Add 50 mL of a saturated sodium bicarbonate solution to adjust the pH to 7-8. Filter the resulting precipitate and wash the filter cake with a small amount of water.

-

Drying: Dry the solid product to obtain this compound.

Protocol 2: Multi-Step Synthesis from 4-Acetoxy-3-methoxybenzoic Acid[3]

Step 1: Nitration

-

Cool a solution of 4-acetoxy-3-methoxybenzoic acid (2.0 g, 9.5 mmol) in glacial acetic acid (6 mL) to 10-15°C in an ice bath.

-

Slowly add a cold mixture of concentrated nitric acid (8 mL) and concentrated sulfuric acid (6 mL) dropwise over 15 minutes, maintaining the temperature between 5-10°C.

-

Stir the reaction mixture at this temperature for an additional hour and then quench by pouring it into ice-cold water (50 mL).

-

Filter the resulting precipitate, wash with sodium bicarbonate solution, and dry under vacuum to obtain 4-hydroxy-3-methoxy-2-nitrobenzoic acid.

Step 2: Formation of 4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzamide

-

Follow a multi-step procedure involving the protection of the hydroxyl group with 1,3-dichloropropane and subsequent amidation of the carboxylic acid.

Step 3: Reduction of the Nitro Group

-

Reflux a solution of 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzamide (1.3 g, 4.5 mM) in methanol (200 mL).

-

Add iron powder (2.5 g, 45 mM) and a solution of sodium chloride (0.79 g, 13.5 mM) in water (4-6 mL) portion-wise over 8-10 intervals of 45 minutes.

-

Continue refluxing for an additional 3 hours after the final addition.

-

Filter the hot reaction mixture through a bed of celite and wash with hot methanol.

-

Concentrate the filtrate under reduced pressure and cool to induce precipitation. Filter and dry the solid to yield 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide.

Step 4: Cyclization to 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one

-

Stir a solution of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mM) in formic acid (20 mL) at 100°C in an oil bath for 8 hours.

-

Cool the reaction mixture and pour it into ice-cold water (30 mL). Let it stand overnight at room temperature.

-

Filter the precipitate and dry under vacuum to obtain 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a representative signaling pathway where quinazolinone derivatives act as inhibitors and a general workflow for the synthesis of this compound.

Conclusion

This guide has presented a detailed overview of the synthesis of this compound, a vital building block in pharmaceutical research. By comparing different synthetic strategies and providing detailed experimental protocols, this document aims to serve as a valuable resource for scientists and researchers in the field. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity, and economic considerations.

References

An In-depth Technical Guide to the Chemical Properties of 7-Methoxyquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone core is a prevalent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of this compound. The information presented is intended to support research and development efforts in fields such as medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring, with a methoxy group at position 7 and a ketone at position 4.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while core identifiers are well-established, some physical properties are based on predicted values due to the limited availability of experimental data in the reviewed literature.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 16064-24-7 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Solid (Predicted) | - |

| Melting Point | 233-236 °C (for a related compound) | [2] |

| Boiling Point | 351.8±22.0 °C (Predicted) | - |

| Solubility | DMSO (Slightly), Methanol (Slightly) (for a related compound) | [2] |

| pKa | 7.10±0.10 (Predicted, for a related compound) | [2] |

| LogP | 0.9317 (Predicted) | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, based on the analysis of closely related quinazolinone derivatives, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the pyrimidinone ring, and the methoxy group protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide insights into the carbon framework of the molecule, with characteristic shifts for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

Note: For definitive structural elucidation, it is imperative to acquire and interpret the actual NMR spectra of the synthesized compound.

Synthesis and Experimental Protocols

The synthesis of the quinazolin-4(1H)-one scaffold can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a 2-aminobenzamide derivative with a suitable one-carbon source, such as formic acid or formamide.

Synthesis of this compound

A plausible and frequently utilized method for the synthesis of this compound involves the reaction of 2-amino-4-methoxybenzamide with formic acid.

Detailed Experimental Protocol

The following protocol outlines a general procedure for the synthesis of quinazolin-4(1H)-ones from 2-aminobenzamides, which can be adapted for the synthesis of the target compound.

Materials:

-

2-amino-4-methoxybenzamide

-

Formic acid (excess)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or an ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-4-methoxybenzamide (1 equivalent) with an excess of formic acid.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining formic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Biological Context and Signaling Pathways

The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

Mechanism of Action of Quinazolinone-based EGFR Inhibitors

Quinazolinone derivatives, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain of EGFR, preventing the phosphorylation of downstream substrates. This blockade of signal transduction ultimately leads to the inhibition of cancer cell growth and proliferation. The substitution pattern on the quinazoline ring, including the presence of a methoxy group at the 7-position, is known to influence the binding affinity and selectivity of these inhibitors.

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention by quinazolinone-based inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with a chemical scaffold that is of significant interest in the field of medicinal chemistry. Its role as a precursor and a core structure in the development of potent kinase inhibitors, particularly for the EGFR signaling pathway, underscores its importance in oncological research. This technical guide provides foundational information to aid researchers in their exploration and utilization of this compound in drug discovery and development endeavors. Further experimental validation of its physical properties and biological activity is encouraged to fully elucidate its potential.

References

The Multifaceted Biological Activities of 7-Methoxyquinazolin-4(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 7-Methoxyquinazolin-4(1H)-one has emerged as a molecule of significant interest, demonstrating a range of biological effects from anticancer to antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have shown notable potential as anticancer agents, primarily by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

A notable derivative, 7-methoxy-6-nitroquinazolin-4(3H)-one, has been identified as an inhibitor of receptor tyrosine kinases (RTKs) such as HER-2 and EGFR.[1] By binding to the ATP-binding site of these receptors, it blocks downstream signaling, which can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth.[1] The quinazoline scaffold is a well-established pharmacophore for targeting these kinases, with many derivatives exerting their cytotoxic effects through the EGFR and VEGFR pathways.[2][3]

Furthermore, novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been investigated as inhibitors of the β-catenin/TCF4 signaling pathway.[4] This pathway is crucial in the development of various cancers. Mechanistic studies have shown that certain derivatives can downregulate the expression of β-catenin and TCF4 proteins, as well as the mRNA levels of downstream targets like c-MYC and Cyclin D1 in cancer cell lines such as HCT116.[4]

Quantitative Anticancer Data

The cytotoxic potential of various quinazolinone derivatives, including those with a methoxy group, has been evaluated against a range of cancer cell lines. The following table summarizes key findings.

| Compound/Derivative | Cell Line | IC50/GI50 Value | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Panel | Low to subnanomolar (10⁻¹⁰ M level) | [5] |

| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | Not specified | 0.53−2.01 nM | [5] |

| 4N-(3-Chlorophenyl)-8-methoxy-7- [3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amine | HCT116, HepG2 | Potent cytotoxicity | [4] |

| Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline derivative) | Primary human gallbladder cancer cells | 8.50 ± 1.44 μM | [4] |

Antimicrobial and Anti-inflammatory Activities

The versatile quinazolinone core also imparts significant antimicrobial and anti-inflammatory properties to its derivatives.

Antimicrobial Effects

Quinazolin-4(3H)-one derivatives have demonstrated activity against a spectrum of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[8][9] The introduction of various substituents on the quinazolinone ring system has been a key strategy in developing compounds with potent antimicrobial activity.[10] For instance, the presence of a naphthyl radical or an amide group has been shown to confer pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae.[6]

A series of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety has been synthesized and screened for antimicrobial activity against pathogens causing urinary tract infections.[11] One compound, in particular, showed a high effect against E. coli and C. albicans with MIC values of 7.812 and 31.125 µg/mL, respectively.[11]

Anti-inflammatory Potential

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key inflammatory mediators. For example, some heterocyclic compounds are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12][13] The carrageenan-induced rat paw edema model is a common in vivo assay used to evaluate the anti-inflammatory potential of these compounds.[14][15][16]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

One of the primary mechanisms of anticancer action is the inhibition of receptor tyrosine kinases. The diagram below illustrates the general signaling pathway inhibited by certain quinazolinone derivatives.

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Another critical pathway targeted by some derivatives is the Wnt/β-catenin pathway. The following diagram illustrates the inhibitory action on the β-catenin/TCF4 interaction.

Caption: Downregulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the biological activity of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt (MTT) to its insoluble purple formazan.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The following workflow diagram illustrates the key steps of the MTT assay.

Caption: General workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method.[8]

Principle: This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[10]

Protocol:

-

Compound Preparation: A stock solution of the test compound is prepared, typically in DMSO, and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in a 96-well plate.[8]

-

Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 1.5 × 10⁸ CFU/ml adjusted to a 0.5 McFarland standard) is prepared.[10]

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10] A colorimetric indicator like AlamarBlue can be used to aid in the visualization of microbial growth.[8][10]

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. Their potential as anticancer agents is particularly noteworthy, with demonstrated activity against key signaling pathways such as EGFR and Wnt/β-catenin. Furthermore, their antimicrobial and anti-inflammatory properties warrant continued investigation. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile scaffold. Future studies should focus on optimizing the structure of this compound to enhance its potency and selectivity for specific biological targets, ultimately paving the way for the development of novel therapeutic agents.

References

- 1. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme | MDPI [mdpi.com]

- 10. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. everand.com [everand.com]

- 15. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Quinazolinone Compounds: A Technical Guide

Introduction

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the diverse biological effects of quinazolinone compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The structural flexibility of the quinazolinone scaffold allows for targeted chemical modifications, enabling the modulation of multiple cellular pathways.[2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of quinazolinone's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Mechanisms of Action

Quinazolinone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their anticancer activity is attributed to the modulation of several key cellular processes, including inhibition of critical enzymes, disruption of cytoskeletal dynamics, and induction of programmed cell death.

Kinase Inhibition

A primary mechanism through which quinazolinones exert their anticancer effects is the inhibition of various protein kinases, which are crucial for cell signaling, proliferation, and survival.[3]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[4][5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation and survival.[3][6] Some quinazolinone-based drugs, like gefitinib and erlotinib, are established EGFR inhibitors used in cancer therapy.[7] Notably, novel quinazolinone derivatives have been developed to overcome acquired resistance to first-generation EGFR inhibitors, such as the T790M mutation.[8] EAI045 is an example of an allosteric EGFR inhibitor that binds to a pocket adjacent to the ATP site, demonstrating selectivity for certain EGFR mutants.

-

PI3K/Akt Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Certain quinazolinone derivatives have been shown to target and inhibit components of this pathway. For instance, some compounds have been identified as potential inhibitors of AKT1, a key protein in this cascade.[9]

-

Other Kinase Targets: The inhibitory activity of quinazolinones extends to other kinases implicated in cancer progression. These include cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle regulation.[10] Inhibition of CDK2 by quinazolinone derivatives can lead to cell cycle arrest.[10] Additionally, some derivatives have been shown to inhibit Aurora kinases, which are involved in mitotic progression.[11] Furthermore, multi-tyrosine kinase inhibitors based on the quinazoline scaffold have been developed, targeting receptors like VEGFR, PDGFR, and FGFR, which are involved in angiogenesis.[12][13]

Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and maintenance of cell shape.[14] Several quinazolinone derivatives exert their anticancer effects by disrupting microtubulin dynamics, acting as tubulin polymerization inhibitors.[14][15] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules.[14][16] This disruption of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[14][15][16]

Induction of Cell Death and Cycle Arrest

Quinazolinone compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[2][6] By inhibiting key signaling pathways and cellular processes, these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For example, the inhibition of tubulin polymerization or critical kinases can lead to the activation of caspases and other pro-apoptotic proteins.[17] Furthermore, many quinazolinone derivatives cause a halt in the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating.[6][16]

Signaling Pathways Modulated by Quinazolinone Compounds

The following diagrams illustrate the key signaling pathways targeted by quinazolinone compounds in cancer cells.

Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.

Caption: Inhibition of Tubulin Polymerization by Quinazolinones.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinazolinone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 101 | L1210 (Leukemia) | Proliferation | 5.8 | [15] |

| Compound 101 | K562 (Leukemia) | Proliferation | >50% inhibition at 1 µg/mL | [15] |

| Compound 23 | Ba/F3 EGFR L858R/T790M | Cell Proliferation | 0.72 | |

| Compound 23 | Ba/F3 EGFR L858R/T790M/C797S | Cell Proliferation | 0.05 | |

| Compound 5l | A549 (Lung Cancer) | MTT | 31.21% inhibition at 10 µM | [4] |

| Compound 5n | A549 (Lung Cancer) | MTT | 33.29% inhibition at 10 µM | [4] |

| Compound 36 | Caco-2 (Colorectal) | - | 23.31 | [9] |

| Compound 36 | HepG2 (Liver) | - | 53.29 | [9] |

| Compound 36 | MCF-7 (Breast) | - | 72.22 | [9] |

| Compound 39 | HT29 (Colon) | Cytotoxicity | <0.05 | [14] |

| Compound 39 | U87 (Glioblastoma) | Cytotoxicity | <0.05 | [14] |

| Compound 39 | A2780 (Ovarian) | Cytotoxicity | <0.05 | [14] |

| Compound 14d | A549 (Lung) | Cytotoxicity | nanomolar range | [7] |

| Compound 19b | A549 (Lung) | Cytotoxicity | nanomolar range | [7] |

| Compound E | MDA-MBA-231 (Breast) | Antitumor | 0.43 | [18] |

| Compound G | MCF-7 (Breast) | Antitumor | - | [18] |

| Compound 8b | EGFR-TK | Kinase Inhibition | 0.00137 | [5] |

| Compound 79 | Mutant T790M/L858R EGFR | Kinase Inhibition | 0.031 | [8] |

| Compound Q19 | HT-29 (Colon) | Antiproliferative | 0.051 | [16] |

| Compound 5c | MDA-MB-435 (Melanoma) | Growth Inhibition | 94.53% GI | [10] |

| Compound 8a | MDA-MB-435 (Melanoma) | Growth Inhibition | 94.15% GI | [10] |

| BIQO-19 | EGFR-TKI-resistant NSCLC | Antiproliferative | - | [11] |

Antimicrobial Mechanism of Action

Quinazolinone derivatives have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[19]

Inhibition of Penicillin-Binding Proteins (PBPs)

A key mechanism of antibacterial action for certain quinazolinone compounds is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis.[20] Specifically, some derivatives have been shown to inhibit PBP1 and PBP2a in MRSA.[20] PBP2a is the protein that confers resistance to most β-lactam antibiotics in MRSA.[19] Interestingly, some quinazolinones have been found to bind to both the active site and an allosteric site of PBP2a, a dual-binding mechanism that is also observed with the advanced cephalosporin, ceftaroline.[20]

Inhibition of DNA Gyrase

The structural similarity of some quinazolinones to fluoroquinolone antibiotics suggests a potential mechanism involving the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[21] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, quinazolinone compounds can disrupt essential bacterial cellular processes, leading to cell death.[21]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MICs) of selected quinazolinone derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2 | S. aureus (ATCC 29213) | 2 | [20] |

| Compound 27 | S. aureus (MRSA) | ≤0.5 | [19] |

| Compound 18 | M. tuberculosis | 0.78 | [22] |

| VMA-13-05 | S. aureus | Bacteriostatic | [23] |

| VMA-13-05 | S. pneumoniae | Bacteriostatic | [23] |

| VMA-17-01 | S. aureus | Bactericidal | [23] |

| VMA-17-04 | S. aureus | Bactericidal | [23] |

Anti-inflammatory Mechanism of Action

Quinazolinone derivatives also possess potent anti-inflammatory properties, which are primarily attributed to their ability to modulate key inflammatory pathways.[24][25]

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins.[9] Several quinazolinone derivatives have been designed and synthesized as selective COX-2 inhibitors.[9] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Modulation of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α).[26] Certain quinazolinone derivatives have been shown to inhibit the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[26] Molecular docking studies have suggested that these compounds can bind to NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.[26]

Signaling Pathway in Inflammation

The diagram below illustrates how quinazolinone compounds can interfere with the NF-κB signaling pathway to exert their anti-inflammatory effects.

Caption: Inhibition of the NF-κB Signaling Pathway by Quinazolinones.

Quantitative Data on Anti-inflammatory Activity

The following table provides data on the COX inhibitory activity of selected quinazolinone derivatives.

| Compound ID | Target | IC50 (µM) | Reference |

| 52a | COX-2 | 0.045 | [9] |

| 52b | COX-2 | 0.040 | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of quinazolinone compounds.

General Experimental Workflow

The evaluation of novel quinazolinone compounds typically follows a standardized workflow, from initial synthesis to in vivo efficacy studies.

Caption: General Experimental Workflow for Quinazolinone Drug Discovery.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[19]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[27]

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone compounds and incubate for the desired period (e.g., 72 hours).[27]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[27] Incubate for 1.5 hours at 37°C.[27]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[27] Incubate for 15 minutes at 37°C with shaking.[27]

-

Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[27] Cell viability is expressed as a percentage of the control (untreated cells).

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.[2]

-

Reagent Preparation: Prepare a tubulin solution (e.g., 1.3 mg/mL) in a polymerization buffer (e.g., G-PEM buffer containing GTP).[14]

-

Reaction Setup: In a quartz cuvette or 96-well plate, add the tubulin solution and the test compound at the desired concentration.[14]

-

Polymerization Monitoring: Initiate polymerization by incubating at 37°C.[14] Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes) using a spectrophotometer.[2][28]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves.[10] Compare the curves of treated samples to a control (e.g., DMSO) to determine the inhibitory or enhancing effect of the compound on tubulin polymerization.[10]

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.[29] A common method is the TR-FRET assay.[29]

-

Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human EGFR kinase domain, and a substrate solution containing a biotinylated peptide and ATP.[29]

-

Reaction Setup: In a 384-well plate, add the test compound, followed by the EGFR enzyme solution.[29]

-

Kinase Reaction: Initiate the reaction by adding the substrate/ATP solution and incubate for 60 minutes at room temperature.[29]

-

Detection: Stop the reaction by adding a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).[29]

-

Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.[30] The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[26]

-

Cell Treatment: Treat cells with the quinazolinone compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[26]

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.[26] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[26] RNase A is used to eliminate RNA, ensuring that only DNA is stained.[26]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[26]

-

Data Analysis: The DNA content of individual cells is measured, and the data is used to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][31]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium.[8]

-

Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazolinone compound in the broth medium.[18]

-

Inoculation: Inoculate each well with the bacterial suspension.[8] Include a growth control (no compound) and a sterility control (no bacteria).[18]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Carrageenan-Induced Paw Edema Assay

This is an in vivo model used to evaluate the anti-inflammatory activity of compounds.[7]

-

Animal Dosing: Administer the test compound to rodents (e.g., rats or mice) via an appropriate route (e.g., oral, intraperitoneal).[32]

-

Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar tissue of the right hind paw to induce inflammation.[7][32]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[32]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.[33]

Conclusion

Quinazolinone compounds exhibit a remarkable diversity of biological activities, making them a highly privileged scaffold in drug discovery. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes such as kinases and bacterial cell wall synthesizing enzymes, disruption of cytoskeletal components like tubulin, and modulation of critical signaling pathways including EGFR and NF-κB. The ability to fine-tune the chemical structure of the quinazolinone core allows for the optimization of potency and selectivity against various therapeutic targets. The comprehensive understanding of these mechanisms, supported by robust experimental data, is crucial for the rational design and development of novel quinazolinone-based therapeutics for the treatment of cancer, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and in vivo efficacy of these compounds will undoubtedly pave the way for new and effective clinical candidates.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3.8. Tubulin Polymerization Assay [bio-protocol.org]

- 15. library.opentrons.com [library.opentrons.com]

- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. In vivo anticancer assay (xenograft nude mice model) [bio-protocol.org]

- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 27. MTT (Assay protocol [protocols.io]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. benchchem.com [benchchem.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. protocols.io [protocols.io]

- 32. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

In Vitro Evaluation of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, 7-methoxyquinazolin-4(1H)-one serves as a crucial core structure for the development of various therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, enzyme inhibitory, and antimicrobial agents. The presence of the methoxy group at the 7-position often plays a key role in the molecule's interaction with biological targets, influencing its potency and selectivity. This technical guide provides an in-depth overview of the in vitro evaluation of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols for relevant assays, and visualizing associated signaling pathways and workflows. While specific quantitative data for the unsubstituted parent compound, this compound, is not extensively available in the public domain, this guide focuses on the activities of its closely related derivatives, which highlight the therapeutic potential of this chemical scaffold.

Data Presentation: In Vitro Activities of this compound Derivatives

The following tables summarize the reported in vitro biological activities of various derivatives of this compound. It is important to note that the activity is highly dependent on the nature and position of substituents on the quinazolinone core.

Table 1: Anticancer Activity (Cytotoxicity)

| Compound/Derivative | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (Colon Cancer) | SRB | 5.64 ± 0.68 | [1] |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (Liver Cancer) | SRB | 23.18 ± 0.45 | [1] |

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Cell Line Panel | Not Specified | Low to subnanomolar | |

| 8-methoxy-4-anilinoquinoline derivative (2i) | HeLa (Cervical Cancer) | Not Specified | 7.15 | [2] |

| 8-methoxy-4-anilinoquinoline derivative (2i) | BGC-823 (Gastric Cancer) | Not Specified | 4.65 | [2] |

| Quinazolinone derivative (8h) | SKLU-1 (Lung Cancer) | Not Specified | 23.09 µg/mL | [3] |

| Quinazolinone derivative (8h) | MCF-7 (Breast Cancer) | Not Specified | 27.75 µg/mL | [3] |

| Quinazolinone derivative (8h) | HepG-2 (Liver Cancer) | Not Specified | 30.19 µg/mL | [3] |

Table 2: Enzyme Inhibition

| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| Novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones | IMPDH Type II | Not Specified | Potent Inhibition | [4] |

| Tubulin polymerization-IN-44 | Tubulin | Polymerization Assay | 0.21 | [5] |

| Tubulin polymerization-IN-4 | Tubulin | Polymerization Assay | 4.6 | [6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and cell line being tested.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, HepG2, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition: IMPDH Assay

This assay measures the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.

Materials:

-

Recombinant human IMPDH2

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

-

Inosine 5'-monophosphate (IMP)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Test compound

-

96-well UV-transparent plate

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, IMP, and NAD+.

-

Compound Addition: Add the test compound at various concentrations to the wells. Include a control without the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of IMPDH2 enzyme to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at 37°C. This corresponds to the formation of NADH.

-

Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.[7]

Signaling Pathway Analysis: Western Blot for β-catenin

Western blotting is used to detect changes in the protein levels of key components of a signaling pathway, such as β-catenin in the Wnt/β-catenin pathway.

Materials:

-

Cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-TCF4, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the treated cells with lysis buffer and quantify the protein concentration.[8]

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: General workflow for Western Blot analysis.

Caption: The Wnt/β-catenin signaling pathway, a target for some quinazolinone derivatives.

References

- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 4. Novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones as IMPDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]

- 6. Tubulin polymerization-IN-4 | CymitQuimica [cymitquimica.com]

- 7. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide to Key Molecular Targets

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 7-Methoxyquinazolin-4(1H)-one and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key findings on the compound's mechanism of action, presents quantitative data on its bioactivity, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, this compound has emerged as a promising core structure for the development of novel therapeutic agents, particularly in the field of oncology. This guide explores the primary molecular targets that are modulated by this compound and its analogs, providing a comprehensive overview of its potential applications in drug discovery.

Key Therapeutic Targets

Research has identified several key intracellular targets for this compound derivatives, highlighting their potential as multi-targeting agents. The most extensively studied targets include the Epidermal Growth Factor Receptor (EGFR), tubulin, and components of the Wnt/β-catenin signaling pathway. Furthermore, emerging evidence suggests a possible role in the inhibition of Poly(ADP-ribose) polymerase (PARP).

Epidermal Growth Factor Receptor (EGFR)

Derivatives of 7-methoxyquinazolin-4(3H)-one have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and HER-2, which are crucial for cell proliferation and survival. By binding to the ATP-binding site of these receptors, these compounds can block downstream signaling pathways, leading to the induction of apoptosis in cancer cells and the inhibition of tumor growth[1]. The 7-methoxy group is a common feature in many quinazoline-based EGFR inhibitors[2][3].

| Compound | Target | IC50 | Cell Line | Reference |

| 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | EGFR | 10 nM | - | [2] |

| Gefitinib (contains a quinazoline core) | EGFR | - | HeLa, BGC-823 | [4] |

| Compound 2i (8-methoxy-4-anilinoquinoline) | - | 7.15 µM | HeLa | [4] |

| Compound 2i (8-methoxy-4-anilinoquinoline) | - | 4.65 µM | BGC-823 | [4] |

A common method to assess EGFR inhibition is a kinase assay that measures the autophosphorylation of the receptor. Recombinant EGFR cytoplasmic domain is incubated with the test compound and ATP. The level of phosphorylation is then quantified, typically using a fluorescence-based method like DELFIA/Time-Resolved Fluorometry. The percentage inhibition is calculated by comparing the signal in the presence of the compound to a control without the compound.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and differentiation.

Tubulin Polymerization

Certain derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

| Compound | Assay | IC50 / GI50 | Cell Line | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Tubulin Assembly Inhibition | 0.77 µM | - | [5] |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Cytotoxicity | 1.9-3.2 nM | - | [5] |

The effect of compounds on tubulin polymerization can be monitored by turbidimetry. Purified tubulin is incubated with the test compound in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, which corresponds to microtubule formation, is measured over time. The percentage of inhibition is determined by comparing the rate and extent of polymerization in the presence of the compound to a control.

Wnt/β-catenin Signaling Pathway

Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed to disrupt the interaction between β-catenin and T-cell factor 4 (TCF4). The Wnt/β-catenin signaling pathway is frequently overactivated in various cancers. By inhibiting the β-catenin/TCF4 interaction, these compounds can downregulate the expression of Wnt target genes, leading to apoptosis and inhibition of cell migration in cancer cells[6][7].

| Compound | Assay | IC50 | Cell Line | Reference |

| Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline) | Cytotoxicity | 5.64 ± 0.68 µM | HCT116 | [7] |

| Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline) | Cytotoxicity | 23.18 ± 0.45 µM | HepG2 | [7] |

To assess the inhibition of the Wnt/β-catenin signaling pathway, a luciferase reporter gene assay is commonly employed. Cancer cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). The cells are then treated with the test compound. The inhibition of the signaling pathway is determined by measuring the decrease in luciferase activity in the TOP-Flash transfected cells relative to the FOP-Flash control.

In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the transcription of target genes involved in cell proliferation and differentiation.

Poly(ADP-ribose) Polymerase (PARP)

While direct evidence for this compound as a PARP inhibitor is still emerging, the broader class of quinazolinone derivatives has shown potential in this area. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in cancers with defects in DNA repair mechanisms, such as those with BRCA mutations. The quinazoline scaffold is being explored for the development of novel PARP inhibitors.

Conclusion

This compound and its derivatives represent a versatile scaffold for the development of targeted anticancer therapies. Their ability to interact with multiple key oncogenic pathways, including EGFR signaling, tubulin polymerization, and the Wnt/β-catenin cascade, underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these promising compounds. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

The Structure-Activity Relationship of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide

The 7-methoxyquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The methoxy group at the 7-position of the quinazolinone ring system plays a crucial role in the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer properties.

Core Structure and Biological Significance

Quinazolinones, a class of fused nitrogen-containing heterocyclic compounds, have demonstrated a remarkable range of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[1][2] The 4(3H)-quinazolinone core is of particular interest, and modifications at various positions of the bicyclic system have led to the development of clinically approved drugs.[3][4] The presence of a methoxy group at the 7-position is a common feature in many potent quinazolinone-based inhibitors, particularly those targeting protein kinases.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended ring systems.

Substitutions at the 2-position

The 2-position of the quinazolinone ring is a key site for modification to modulate biological activity.

-

Anticancer Activity: In a series of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analogues, substitution at the 2-position of the quinazoline ring was found to significantly influence anticancer activity. For instance, compound 2 (7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) exhibited potent antitumor properties.[5] Further modifications at this position in related scaffolds have shown that a 2-chloro substituent can be highly effective.[6]

-

Antibacterial Activity: In a study of 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), the nature of the substituent at the 2-position was critical. While a 3,5-dichlorophenylamino group at the 2-position of a 7-methoxyquinazolin-4(3H)-one scaffold (compound 6d ) showed some activity, other substitutions led to a decrease or complete loss of antibacterial efficacy.[7]

Substitutions at the 4-position

The 4-position is another critical point for diversification, often involved in interactions with the target protein.

-

Protein Kinase Inhibition: Many potent protein kinase inhibitors feature a 4-anilinoquinazoline scaffold.[8] The nature of the substituent at the 4-position plays a pivotal role in determining the inhibitory potency and selectivity. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, various substituted anilino groups at the 4-position have been explored to enhance binding to the kinase domain.[4][9]

-

Tubulin Polymerization Inhibition: A series of 4-(N-cycloamino)phenylquinazolines were designed and evaluated for their ability to inhibit tubulin assembly. These studies highlighted the importance of the substituent at the 4-position for potent antiproliferative activity.[6]

The Role of the 7-Methoxy Group

The 7-methoxy group itself is a key determinant of activity in many quinazolinone derivatives. It is often involved in forming crucial hydrogen bonds or occupying specific hydrophobic pockets within the target protein's active site. In several series of kinase inhibitors, the 7-methoxy group has been shown to be important for maintaining high potency.

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for selected this compound derivatives and related analogues.

| Compound ID | R-group at position 2 | Cell Line | GI50 (nM)[5] |

| 6a | -Cl | KB | 0.53-2.01 |

| 2 | -CH3 | (NCI-60 Panel) | Subnanomolar |

Table 1: Antiproliferative activity of 2-substituted 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analogues.

| Compound ID | R-group at position 2 | Organism | Activity |

| 6d | 3,5-dichlorophenylamino | MRSA | Active |

| 6p | 3-methoxyanilino | MRSA | Decreased activity |

| 6m | anilino | MRSA | Inactive |

Table 2: Antibacterial activity of 2-substituted 7-methoxyquinazolin-4(3H)-one derivatives against MRSA.[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds.

General Synthesis of Quinazolin-4(3H)-ones

A common and versatile method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides.[10] Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions and improve yields.[10]

Microwave-Assisted Synthesis Protocol: [11]

-

In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

-

Subject the mixture to microwave irradiation at 120 °C for 30 minutes.

-

After the reaction is complete, pour the mixture over crushed ice.

-

Collect the resulting precipitate by filtration and purify by recrystallization.

In Vitro Cell Proliferation Assay (MTT/MTS Assay)

The MTT or MTS assay is a widely used colorimetric method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[12][13]

Protocol: [14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

EGFR Kinase Assay

Biochemical assays are essential to determine the direct inhibitory effect of compounds on their molecular targets, such as EGFR.[15]

Luminescent Kinase Assay Protocol: [14]

-

Reagent Preparation: Prepare stock solutions of the test compound, recombinant EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), and ATP in a suitable kinase assay buffer.

-

Assay Plate Setup: Add the test compound or control to the wells of a 96-well plate.

-

Kinase Reaction: Initiate the reaction by adding the EGFR enzyme and ATP/substrate mixture to the wells. Incubate at room temperature.

-

Signal Detection: Add a kinase detection reagent that converts the generated ADP to ATP, which then produces a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader and calculate the percent inhibition to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow

Caption: General experimental workflow for SAR studies of this compound derivatives.

Logical SAR Relationships

Caption: Logical relationships in the SAR of this compound derivatives.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]

- 9. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. promega.com [promega.com]

The Pharmacological Profile of 7-Methoxyquinazolin-4(1H)-one: A Core Scaffold for Targeted Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of the 7-Methoxyquinazolin-4(1H)-one core structure, a pivotal scaffold in the development of contemporary targeted therapies. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology. While direct pharmacological data for the unsubstituted core is limited, this guide will focus on the extensive body of research surrounding its derivatives, highlighting the therapeutic potential inherent to this quinazolinone framework.

The 7-methoxy-4(1H)-quinazolinone moiety is a recurring structural motif in a multitude of biologically active compounds. Its derivatives have demonstrated significant activity across various therapeutic areas, most notably in oncology. The strategic placement of the methoxy group at the 7th position influences the molecule's electronic properties and binding interactions with various biological targets, making it a valuable starting point for the design of potent and selective inhibitors.

I. Biological Activities of this compound Derivatives

The pharmacological significance of the this compound core is best understood through the examination of its substituted analogues. These derivatives have been extensively evaluated for their therapeutic potential, primarily as inhibitors of key signaling molecules implicated in cancer pathogenesis.

Anticancer Activity

A predominant area of investigation for this compound derivatives is in the realm of oncology. These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. The primary mechanism of action for many of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival.

Key molecular targets for derivatives of this scaffold include:

-

Epidermal Growth Factor Receptor (EGFR): Several this compound derivatives have been identified as potent inhibitors of EGFR, a key driver in many epithelial cancers.

-

Human Epidermal Growth Factor Receptor 2 (HER2): Inhibition of HER2, another critical member of the ErbB family of RTKs, is a common characteristic of this class of compounds, particularly relevant in breast and gastric cancers.[1]

-

β-catenin/TCF4 Signaling Pathway: More recent studies have demonstrated that certain derivatives can modulate the β-catenin/TCF4 signaling pathway, a critical pathway in colorectal and other cancers.

The following table summarizes the reported biological activities of selected this compound derivatives.

| Derivative | Target(s) | Biological Activity | Cell Line(s) | IC50/EC50 |

| 7-Methoxy-6-nitroquinazolin-4(3H)-one | HER-2, EGFR | Anticancer agent, induces apoptosis | Cancer cells | Data not available |

| 4,7-disubstituted 8-methoxyquinazoline derivatives | β-catenin/TCF4 signaling | Cytotoxic agents | HCT116, HepG2 | 5.64 ± 0.68 to 23.18 ±0.45 μM |

| 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones | IMPDH II | Potent inhibitors | Not specified | Data not available |

| 4-anilino-6,7-dimethoxy quinazoline derivatives | Not specified | Cytotoxic | HCT116, K562, SKBR3 | Data not available |

II. Experimental Protocols

To facilitate further research and development of this compound-based compounds, this section provides detailed methodologies for key in vitro assays.

EGFR/HER2 Kinase Inhibition Assay (Luminescence-based)